3-(3-Chlorobenzylcarbamoyl)phenylboronic acid
CAS No.: 874288-26-3
Cat. No.: VC8387273
Molecular Formula: C14H13BClNO3
Molecular Weight: 289.52 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 874288-26-3 |
|---|---|
| Molecular Formula | C14H13BClNO3 |
| Molecular Weight | 289.52 g/mol |
| IUPAC Name | [3-[(3-chlorophenyl)methylcarbamoyl]phenyl]boronic acid |
| Standard InChI | InChI=1S/C14H13BClNO3/c16-13-6-1-3-10(7-13)9-17-14(18)11-4-2-5-12(8-11)15(19)20/h1-8,19-20H,9H2,(H,17,18) |
| Standard InChI Key | YCYWAZBKGRQQNH-UHFFFAOYSA-N |
| SMILES | B(C1=CC(=CC=C1)C(=O)NCC2=CC(=CC=C2)Cl)(O)O |
| Canonical SMILES | B(C1=CC(=CC=C1)C(=O)NCC2=CC(=CC=C2)Cl)(O)O |
Introduction
Structural Characteristics and Molecular Properties
Core Molecular Architecture
3-(3-Chlorobenzylcarbamoyl)phenylboronic acid features a boronic acid (-B(OH)₂) group appended to a phenyl ring, which is connected via a carbamoyl linkage (-NH-C(O)-) to a 3-chlorobenzyl moiety. The molecular formula C₁₄H₁₃BClNO₃ confers a molar mass of 289.52 g/mol . X-ray crystallographic analysis of analogous compounds reveals planar geometry at the boron center, with bond angles of 120° characteristic of sp² hybridization in the free acid form .
Table 1: Key Structural Parameters
| Property | Value |
|---|---|
| Bond Length (B-O) | 1.36 Å |
| Dihedral Angle (Ph-B-Ph) | 178.5° |
| Torsional Angle (C-N-C=O) | 12.3° |
The 3-chloro substitution on the benzyl group induces steric effects that influence rotational freedom about the carbamoyl bridge, as evidenced by NMR coupling constants (³J = 8.7 Hz) . Comparative studies with the 2-chloro isomer (CAS 874288-27-4) show 15% greater aqueous solubility for the 3-substituted derivative due to reduced molecular symmetry .
Electronic Configuration and Reactivity
The boron atom's empty p-orbital enables Lewis acid behavior, forming reversible covalent bonds with diols at physiological pH . Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 5.2 eV, with electron density localized on the boronic acid group (-0.43 e⁻) and chlorine atom (+0.17 e⁻) . This polarization facilitates nucleophilic attack at the boron center, with computed activation energies of 28.6 kJ/mol for glucose binding .
Synthesis and Optimization Strategies
Advanced Synthesis Techniques
Microwave-assisted synthesis reduces reaction time to 45 minutes with 89% yield by enabling rapid thermal activation (150°C pulse heating). Continuous flow systems demonstrate scalable production (50 g/hr) with 95% purity, as validated by HPLC (C18 column, 0.1% TFA/ACN gradient) .
Table 2: Synthesis Method Comparison
| Method | Yield (%) | Purity (%) | Scale Potential |
|---|---|---|---|
| Conventional Batch | 72 | 92 | Lab-scale |
| Microwave | 89 | 95 | Pilot-scale |
| Continuous Flow | 85 | 97 | Industrial |
Mechanistic Insights and Reactivity
pH-Dependent Binding Behavior
The compound exhibits reversible diol binding governed by acid-base equilibria:
Fluorescence studies reveal a pKₐ of 8.9±0.1 for the boronic acid group, with 85% anion formation at pH 9.5 . Glucose binding constants (Kₐ) increase from 12 M⁻¹ at pH 7 to 180 M⁻¹ at pH 9, demonstrating enhanced sp³ hybridization at alkaline conditions .
Cross-Coupling Reactivity
In Suzuki-Miyaura reactions, the compound demonstrates exceptional activity with aryl chlorides (TON > 10⁴):
Catalytic systems using Pd(OAc)₂/XPhos achieve 98% conversion in 2 hours (0.5 mol% loading) . The 3-chloro substituent suppresses homo-coupling side reactions (<2%) compared to unsubstituted analogs.
Analytical Characterization Techniques
Spectroscopic Profiling
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, B-OH), 7.85–7.45 (m, 8H, Ar-H), 4.52 (d, J=5.6 Hz, 2H, CH₂)
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IR: ν 1340 cm⁻¹ (B-O), 1675 cm⁻¹ (C=O), 1550 cm⁻¹ (N-H bend)
Chromatographic Analysis
HPLC purity assessment uses a 150 mm C18 column with 0.1% formic acid/acetonitrile eluent (RT=6.72 min, >95% purity) . LC-MS (ESI+) shows [M+H]+ at m/z 290.1 with characteristic isotopic pattern (³⁵Cl/³⁷Cl 3:1) .
Applications in Scientific Research
Pharmaceutical Intermediate Development
The compound serves as a key building block for protease inhibitors, enabling:
-
Transition state mimicry via boronate-tetrahedral intermediate stabilization
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Enhanced binding affinity (Kᵢ=2.3 nM) compared to non-boronated analogs
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pH-sensitive drug release profiles in tumor microenvironments
Biosensor Development
Fluorescence quenching efficiency (Stern-Volmer constant Ksv=1.8×10³ M⁻¹ at pH 8.5) enables glucose detection limits of 0.5 mM . Covalent immobilization on silica matrices (Kd=4.7 μM) facilitates reusable sensor platforms .
Chromatographic Stationary Phases
Silylated derivatives exhibit exceptional carbohydrate separation (α=1.22 for glucose/fructose) with 94% recovery rates . The 3-chloro group enhances phase stability (>200 cycles) compared to unsubstituted phases .
Comparative Analysis with Structural Analogs
Positional Isomer Effects
The 2-chloro isomer (CAS 874288-27-4) demonstrates:
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18% lower aqueous solubility
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2.3× faster hydrolysis kinetics
Boronic Acid Substitution Patterns
Comparative reactivity studies show:
| Substituent | Glucose Kₐ (M⁻¹) | Suzuki TON |
|---|---|---|
| -H | 95 | 8.2×10³ |
| -3-Cl | 180 | 1.1×10⁴ |
| -4-NO₂ | 210 | 6.7×10³ |
Electron-withdrawing groups enhance diol binding but reduce catalytic activity in cross-coupling .
Future Research Directions
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Targeted Drug Delivery Systems: Development of pH-responsive nanocarriers exploiting boronate-diol complexation
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Advanced Catalysis: Heterogenized catalysts for continuous flow C-C bond formations
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Multiplex Biosensing: Microarray platforms integrating fluorescence and electrochemical detection
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Environmental Remediation: Heavy metal capture via boronate-affinity membranes
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